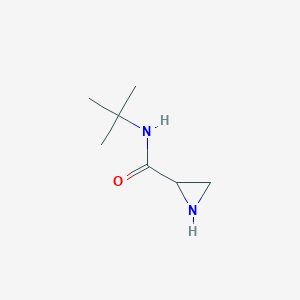
1-amino-4-fluoro-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-fluoro-1H-pyrrole-2-carboxamide is a heterocyclic compound that features a pyrrole ring substituted with an amino group at position 1, a fluorine atom at position 4, and a carboxamide group at position 2
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of glucosamine hydrochloride with sodium pyruvate in the presence of sodium carbonate, yielding pyrrole-2-carboxylic acid. This intermediate can then be further modified to introduce the amino and fluoro substituents.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial synthesis with appropriate optimization of reaction conditions.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, potentially forming various derivatives.
Cyclization: The carboxamide group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring.
Scientific Research Applications
1-Amino-4-fluoro-1H-pyrrole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition.
Biological Studies: The compound is used in studies involving enzyme interactions and protein binding due to its ability to form hydrogen bonds with various biological molecules.
Material Science: It can be used in the synthesis of novel materials with unique electronic properties due to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of 1-amino-4-fluoro-1H-pyrrole-2-carboxamide involves its interaction with enzymes and proteins. The carboxamide moiety allows the compound to form hydrogen bonds with a variety of enzymes, inhibiting their activity . This makes it a potential candidate for enzyme inhibition studies and drug development.
Comparison with Similar Compounds
1H-Pyrrole-2-carboxamide: Lacks the amino and fluoro substituents but shares the core pyrrole structure.
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide: Contains bromine and phenyl substituents, offering different chemical properties.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds have potent activities against various enzymes and are used in similar medicinal chemistry applications.
Uniqueness: 1-Amino-4-fluoro-1H-pyrrole-2-carboxamide is unique due to the combination of the amino, fluoro, and carboxamide groups, which provide it with distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and drug development.
Properties
Molecular Formula |
C5H6FN3O |
|---|---|
Molecular Weight |
143.12 g/mol |
IUPAC Name |
1-amino-4-fluoropyrrole-2-carboxamide |
InChI |
InChI=1S/C5H6FN3O/c6-3-1-4(5(7)10)9(8)2-3/h1-2H,8H2,(H2,7,10) |
InChI Key |
MHKBLWHMMDHBNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C=C1F)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Methylphenyl)methyl]boronic acid](/img/structure/B11922352.png)
![(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B11922356.png)
![7-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922363.png)

![7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B11922373.png)
![Furo[3,2-b]pyridin-7-ol](/img/structure/B11922381.png)




![2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11922409.png)


![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)
